4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes benzofuran, pyrrole, and quinoxaline moieties. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline typically involves the cyclocondensation of 1-aryl derivatives of pyrrole containing N–C fragments at the ortho position of the aryl substituent. One common method involves the intramolecular cyclization of 1-(2-isocyano-phenyl)pyrrole, which is obtained by dehydration of the corresponding formylamino derivative with a mixture of phosphorus oxychloride (POCl3) and triethylamine (Et3N) in tetrahydrofuran (THF). The reaction is catalyzed by boron trifluoride etherate under mild conditions, resulting in the formation of the desired compound with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of partially or fully reduced products.
Scientific Research Applications
4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of metabolic pathways .
Comparison with Similar Compounds
4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar fused ring structure but may differ in the substituents attached to the rings.
Benzofuro[3,2-g]pyrroles: These compounds contain the benzofuran and pyrrole moieties but lack the quinoxaline ring.
Phenylquinoxalines: These compounds have a quinoxaline ring with a phenyl substituent but do not contain the benzofuran or pyrrole rings.
The uniqueness of this compound lies in its specific combination of fused rings, which imparts distinct chemical and biological properties .
Properties
CAS No. |
72499-62-8 |
---|---|
Molecular Formula |
C23H14N2O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
9-phenyl-20-oxa-4,10-diazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,9,12,14,16,18-nonaene |
InChI |
InChI=1S/C23H14N2O/c1-2-7-15(8-3-1)23-19-10-6-12-25(19)20-14-22-17(13-18(20)24-23)16-9-4-5-11-21(16)26-22/h1-14H |
InChI Key |
RNAZNJARMSUVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C4C(=C3)C5=CC=CC=C5O4)N6C2=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.